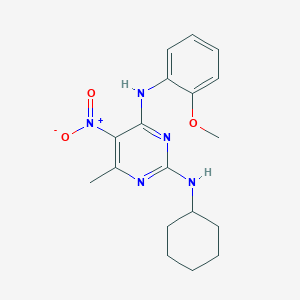
4-fluoro-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide, commonly known as FMPB, is a novel compound that has gained interest among researchers due to its potential therapeutic applications. FMPB belongs to the class of sulfonyl benzamide compounds and has been reported to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
FMPB has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. FMPB has been studied extensively in animal models, and its pharmacokinetic and pharmacodynamic properties have been characterized.
Wirkmechanismus
The exact mechanism of action of FMPB is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. FMPB has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This results in a reduction in neuronal excitability and a decrease in pain perception.
Biochemical and Physiological Effects:
FMPB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. FMPB has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMPB is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one of the limitations of FMPB is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of FMPB.
Zukünftige Richtungen
There are several future directions for research on FMPB. One area of interest is the potential use of FMPB in the treatment of neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Another area of interest is the role of FMPB in the regulation of anxiety and depression, which are common comorbidities of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of FMPB and its potential therapeutic applications in other neurological and psychiatric disorders.
Synthesemethoden
The synthesis of FMPB involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-methoxyaniline in the presence of a catalyst, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with piperidine-1-sulfonyl chloride to yield FMPB. The overall synthesis method is simple and efficient, with a yield of up to 85%.
Eigenschaften
IUPAC Name |
4-fluoro-N-(2-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-26-17-8-4-3-7-16(17)21-19(23)14-9-10-15(20)18(13-14)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJVLXSYDRSVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5172530.png)

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-(4-ethoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5172549.png)
![2-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5172568.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5172580.png)
![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
![1-benzyl-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5172586.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)

![2-{4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5172613.png)

![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)